tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group. It is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine and pyrrolidine precursors.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Introduction of the Methylamino Group: The methylamino group is introduced via a substitution reaction.
Formation of the Carbamate Ester: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Hydrolysis: The carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon (Pd/C), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate: This compound has a similar structure but lacks the pyridine ring, which may affect its reactivity and applications.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: The presence of a boronate ester group in this compound provides additional reactivity for cross-coupling reactions.
These comparisons highlight the uniqueness of this compound, particularly its combination of functional groups that contribute to its versatility in various applications.
Biological Activity
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a pyrrolidine ring and a pyridine moiety. Its molecular formula is C15H23N3O2, and it has a molecular weight of approximately 277.36 g/mol. This compound is of particular interest in medicinal chemistry due to its potential biological activities, especially in neuropharmacology.
The presence of the tert-butyl group enhances the compound's lipophilicity, which may influence its absorption and distribution in biological systems. The methylamino substituent is hypothesized to significantly affect its biological activity and pharmacokinetic properties, potentially enhancing interactions with neurotransmitter receptors.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly concerning neurotransmission. The methylamino group may enhance binding affinity to receptors involved in mood regulation and cognition, suggesting potential applications in treating neurological disorders.
Biological Activities
Preliminary studies have shown that this compound may possess the following biological activities:
- Neuroprotective Effects : Potential applications in treating neurological disorders due to its ability to interact with central nervous system targets.
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, indicating that this compound may also exhibit such effects .
- Cytotoxicity : Initial investigations suggest potential cytotoxic effects against various cancer cell lines, warranting further exploration into its anticancer properties .
Data Table: Summary of Biological Activities
Case Studies
- Neuropharmacological Investigations : A study examining the binding affinity of various derivatives of pyrrolidine-based compounds found that modifications similar to those in this compound significantly increased receptor interactions associated with neurotransmission pathways. This suggests a promising avenue for developing treatments for mood disorders.
- Anticancer Activity : In a comparative analysis of structurally related compounds, certain derivatives exhibited notable cytotoxicity against human cancer cell lines. The presence of specific functional groups, including the methylamino group, was linked to enhanced activity, indicating that this compound may also share these properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the methylamino group onto the pyridine moiety.
- Esterification to yield the final product.
Specific synthetic routes can vary based on available reagents and desired yields but generally follow established protocols for similar compounds.
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 2-[6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-6-12(18)11-7-8-13(16-4)17-10-11/h7-8,10,12H,5-6,9H2,1-4H3,(H,16,17) |
InChI Key |
RZYMWGWREXBVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)NC |
Origin of Product |
United States |
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